molecular formula C10H15NOS B571039 2-(Isobutylsulfanyl)-6-methoxypyridine CAS No. 117765-07-8

2-(Isobutylsulfanyl)-6-methoxypyridine

Cat. No.: B571039
CAS No.: 117765-07-8
M. Wt: 197.296
InChI Key: HXQFKPXMMJBQSS-UHFFFAOYSA-N
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Description

2-(Isobutylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and an isobutylsulfanyl (-S-C(CH₃)₂CH₂) substituent at the 2-position.

Properties

CAS No.

117765-07-8

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

2-methoxy-6-(2-methylpropylsulfanyl)pyridine

InChI

InChI=1S/C10H15NOS/c1-8(2)7-13-10-6-4-5-9(11-10)12-3/h4-6,8H,7H2,1-3H3

InChI Key

HXQFKPXMMJBQSS-UHFFFAOYSA-N

SMILES

CC(C)CSC1=CC=CC(=N1)OC

Synonyms

Pyridine, 2-methoxy-6-[(2-methylpropyl)thio]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-(Isobutylsulfanyl)-6-methoxypyridine, highlighting substituent differences and their implications:

Compound Name Substituents Key Properties/Applications Reference
2-Chloro-6-methoxypyridine Cl at 2, OCH₃ at 6 Intermediate in drug synthesis
(2-Chloro-6-methoxypyridin-3-yl)methanol Cl at 2, OCH₃ at 6, CH₂OH at 3 Higher polarity; used in anticancer agents
2-(4-Bromobenzoyl)-6-methoxypyridine Br-C₆H₄-CO- at 2, OCH₃ at 6 Enhanced π-π stacking; kinase inhibition
2-Methoxy-6-(tributylstannyl)pyridine OCH₃ at 2, Sn(C₄H₉)₃ at 6 Organometallic reagent for cross-coupling
2-(3-Iodobenzoyl)-6-methoxypyridine I-C₆H₄-CO- at 2, OCH₃ at 6 Radiopharmaceutical precursor

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 2-position increase electrophilicity, whereas electron-donating groups (e.g., OCH₃) stabilize the aromatic ring .
  • Biological Activity: Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol exhibit anticancer activity via topoisomerase IIα inhibition, suggesting that the 6-methoxypyridine scaffold is pharmacologically relevant .

Physicochemical Properties

However, inferences can be drawn from analogs:

  • Solubility: The presence of polar groups (e.g., -OH in (2-Chloro-6-methoxypyridin-3-yl)methanol) increases aqueous solubility, while bulky substituents (e.g., tributylstannyl) reduce it .
  • Stability: Organometallic derivatives (e.g., stannanes) are sensitive to air and moisture, requiring inert storage conditions .

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